N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide

Description

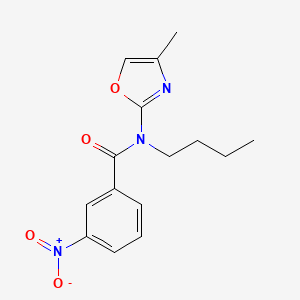

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring, an N-butyl substituent, and a 4-methyl-1,3-oxazol-2-yl moiety attached to the amide nitrogen.

The compound’s synthesis likely involves amide coupling between a nitro-substituted benzoyl chloride and a secondary amine containing the oxazole ring, analogous to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Characterization would typically employ NMR, IR, and X-ray crystallography, as seen in related benzamide derivatives .

Properties

CAS No. |

57068-40-3 |

|---|---|

Molecular Formula |

C15H17N3O4 |

Molecular Weight |

303.31 g/mol |

IUPAC Name |

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide |

InChI |

InChI=1S/C15H17N3O4/c1-3-4-8-17(15-16-11(2)10-22-15)14(19)12-6-5-7-13(9-12)18(20)21/h5-7,9-10H,3-4,8H2,1-2H3 |

InChI Key |

GKAWQZKJBLWFEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butylamine and 4-methyloxazole. The process can be summarized in the following steps:

Formation of 3-nitrobenzoyl chloride: 3-nitrobenzoic acid is reacted with thionyl chloride to form 3-nitrobenzoyl chloride.

Amidation: The 3-nitrobenzoyl chloride is then reacted with butylamine to form N-butyl-3-nitrobenzamide.

Coupling with 4-methyloxazole: Finally, the N-butyl-3-nitrobenzamide is coupled with 4-methyloxazole under appropriate conditions to yield N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of N-Butyl-N-(4-methyloxazol-2-yl)-3-aminobenzamide.

Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analysis

- In contrast, the oxadiazole in introduces a thioxo group, which is redox-active and relevant in biological contexts.

Substituent Effects :

- The N-butyl chain in the target compound could improve lipophilicity, affecting solubility and membrane permeability in biological systems. This contrasts with the polar hydroxy group in , which enhances water solubility and metal-chelation capacity.

- The 4-methyl group on the oxazole ring may sterically hinder interactions, a feature absent in the unsubstituted oxadiazole of .

- Applications: The target compound’s oxazole and nitro groups suggest utility in catalysis (e.g., directing C–H activation), whereas ’s oxadiazole-thioxo system is linked to antimicrobial activity .

Research Findings and Inferences

Synthetic Pathways :

- Spectroscopic Characterization: The nitro group in the target compound would produce distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and deshielded aromatic protons in ¹H NMR, contrasting with the methyl and hydroxy signals in .

Biological vs. Catalytic Roles :

Biological Activity

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Details |

|---|---|

| CAS Number | 177268-77-8 |

| Molecular Formula | C15H20N4O3 |

| Molecular Weight | 288.35 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The compound exhibits:

- Antitumor Activity : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking specific signaling pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting the release of pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent cytotoxicity.

In Vivo Studies

In vivo studies using xenograft models have provided insights into the therapeutic potential of this compound:

- Tumor Growth Inhibition : Administration of this compound significantly reduced tumor size compared to control groups.

- Survival Rates : Treated groups exhibited improved survival rates, suggesting its efficacy as a potential anticancer agent.

Case Studies

-

Case Study 1: Antitumor Efficacy in Lung Cancer

- A study evaluated the effects of the compound in A549 xenograft models.

- Results indicated a 60% reduction in tumor volume after 30 days of treatment compared to untreated controls.

-

Case Study 2: Anti-inflammatory Activity

- In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced edema formation by 40%, demonstrating its anti-inflammatory properties.

Future Directions

Research is ongoing to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Potential areas for future study include:

- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.

- Mechanistic Studies : Detailed exploration of molecular pathways affected by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.